molecular formula C18H20OSe2 B12539476 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol CAS No. 658708-71-5

3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol

Katalognummer: B12539476
CAS-Nummer: 658708-71-5
Molekulargewicht: 410.3 g/mol
InChI-Schlüssel: UTBJOXMGCFJXEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol is an organoselenium compound characterized by the presence of two 4-methylphenylselanyl groups attached to a butenol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol typically involves the reaction of 3-buten-1-ol with 4-methylphenylselenol in the presence of an oxidizing agent. One common method includes the use of hydrogen peroxide as the oxidant, which facilitates the formation of the selenide bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The selenide groups can be oxidized to selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced back to the corresponding selenol using reducing agents such as sodium borohydride.

    Substitution: The selenide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products Formed

    Oxidation: Selenoxides, selenones.

    Reduction: Selenols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with unique electronic properties.

Wirkmechanismus

The mechanism of action of 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol involves its ability to interact with biological molecules through the formation of selenide bonds. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, its interaction with cellular proteins and enzymes can modulate various biochemical pathways, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of two selenide groups, which impart distinct chemical and biological properties

Eigenschaften

CAS-Nummer

658708-71-5

Molekularformel

C18H20OSe2

Molekulargewicht

410.3 g/mol

IUPAC-Name

3,4-bis[(4-methylphenyl)selanyl]but-3-en-1-ol

InChI

InChI=1S/C18H20OSe2/c1-14-3-7-16(8-4-14)20-13-18(11-12-19)21-17-9-5-15(2)6-10-17/h3-10,13,19H,11-12H2,1-2H3

InChI-Schlüssel

UTBJOXMGCFJXEA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)[Se]C=C(CCO)[Se]C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.